N-(4-ethylphenyl)azepane-1-carboxamide

Description

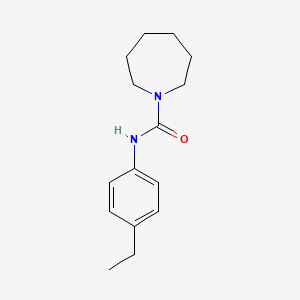

N-(4-ethylphenyl)azepane-1-carboxamide is a seven-membered azepane ring derivative bearing a carboxamide group linked to a 4-ethylphenyl substituent. Azepane carboxamides are a class of compounds studied for their conformational flexibility and diverse pharmacological applications, often modulated by substituents on the aryl group or azepane ring .

Properties

CAS No. |

449790-13-0 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-(4-ethylphenyl)azepane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-2-13-7-9-14(10-8-13)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) |

InChI Key |

BRQLWXHUHIEGGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCCCCC2 |

solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-ethylphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation process, which proceeds under mild conditions with CO₂ as the byproduct . This method is operationally friendly and allows for the preparation of N-aryl azepane derivatives with high functional diversity. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

N-(4-ethylphenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized azepanes.

Scientific Research Applications

N-(4-ethylphenyl)azepane-1-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an inhibitor, antidiabetic, anticancer agent, and DNA binding reagent . Its diverse functional groups make it a valuable compound for developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide (Compound J007-0100)

2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide (Compound J007-0292)

- Substituents : 4-chlorophenyl and 4-methylphenyl groups.

- Key Differences : The chloro (–Cl) group enhances lipophilicity and may improve membrane permeability compared to ethyl. The methyl (–CH₃) group reduces steric bulk relative to ethyl.

- Molecular Formula : C₂₁H₂₃ClN₂O.

- Molecular Weight : 354.88 g/mol.

- Reference : .

N-Benzyl-2-(4-chlorophenyl)azepane-1-carboxamide (Compound J007-0688)

- Substituents : Benzyl and 4-chlorophenyl groups.

- The absence of ethyl reduces alkyl chain flexibility.

- Molecular Formula : C₂₀H₂₃ClN₂O.

- Molecular Weight : 342.87 g/mol.

- Reference : .

Piperazine Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Ring Structure : Six-membered piperazine (vs. seven-membered azepane).

- Substituents : 4-chlorophenyl and 4-ethylpiperazine.

- Key Differences : The smaller piperazine ring adopts a chair conformation, reducing steric strain compared to azepane. The ethyl group on the piperazine nitrogen may alter basicity and solubility.

- Molecular Formula : C₁₃H₁₈ClN₃O.

- Molecular Weight : 267.76 g/mol.

- Crystallographic Data : Chair conformation confirmed via X-ray diffraction; hydrogen bonding observed in crystal packing .

Diazepane Carboxamide

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

- Ring Structure : Seven-membered diazepane (two nitrogen atoms).

- Substituents : 4-chlorophenyl and hydrochloride salt.

- The hydrochloride salt enhances aqueous solubility.

- Molecular Formula : C₁₂H₁₇Cl₂N₃O.

- Molecular Weight : 290.19 g/mol.

- Reference : .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Carboxamide Derivatives

*Calculated based on structural similarity.

Key Observations

Substituent Effects :

- Ethyl vs. Ethoxy: Ethyl groups enhance lipophilicity, while ethoxy increases polarity.

- Halogenated Aryl Groups (e.g., –Cl, –F): Improve binding via hydrophobic/halogen interactions .

Salt Forms : Hydrochloride salts (e.g., in diazepane derivatives) improve solubility but may alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.